molecular formula C13H28NOP B3686502 N-ditert-butylphosphorylcyclopentanamine

N-ditert-butylphosphorylcyclopentanamine

Cat. No.: B3686502
M. Wt: 245.34 g/mol
InChI Key: DRCUWQBHTWNFOG-UHFFFAOYSA-N
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Description

N-ditert-butylphosphorylcyclopentanamine is an organophosphorus compound characterized by the presence of a cyclopentane ring bonded to a phosphoryl group and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ditert-butylphosphorylcyclopentanamine typically involves the reaction of cyclopentylamine with di-tert-butylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ditert-butylphosphorylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.

Major Products Formed

    Oxidation: Phosphoryl oxides and related compounds.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoryl compounds.

Scientific Research Applications

N-ditert-butylphosphorylcyclopentanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-ditert-butylphosphorylcyclopentanamine involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its steric properties due to the tert-butyl groups can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-ditert-butylphosphanylcyclopentanamine
  • Di-tert-butyl dicarbonate
  • Bis(2,4-di-tert-butylphenyl)phosphate

Uniqueness

N-ditert-butylphosphorylcyclopentanamine is unique due to its specific combination of a cyclopentane ring with a phosphoryl group and tert-butyl groups. This structure imparts distinct steric and electronic properties, making it valuable for specialized applications in catalysis and material science.

Properties

IUPAC Name

N-ditert-butylphosphorylcyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28NOP/c1-12(2,3)16(15,13(4,5)6)14-11-9-7-8-10-11/h11H,7-10H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCUWQBHTWNFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(C(C)(C)C)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ditert-butylphosphorylcyclopentanamine
Reactant of Route 2
N-ditert-butylphosphorylcyclopentanamine
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N-ditert-butylphosphorylcyclopentanamine
Reactant of Route 4
N-ditert-butylphosphorylcyclopentanamine
Reactant of Route 5
N-ditert-butylphosphorylcyclopentanamine
Reactant of Route 6
N-ditert-butylphosphorylcyclopentanamine

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